Elevated Boiling Point Driven by Branched-Chain Architecture
Tris(2-methylbutyl)amine exhibits a normal boiling point (Tb) of 233.5 °C (506.65 K) at 760 mmHg, which is substantially higher than the boiling point of the linear analog tri‑n‑butylamine (216 °C) and the branched analog triisobutylamine (~191 °C) [1]. The elevated boiling point reflects stronger intermolecular dispersion forces enabled by the extended, flexible 2‑methylbutyl chains, yet the branching prevents efficient crystal packing, keeping the melting point low. For procurement, this translates into a wider liquid operating range in high‑temperature solvent‑extraction or corrosion‑inhibitor formulations .
| Evidence Dimension | Normal boiling point (Tb at 760 mmHg) |
|---|---|
| Target Compound Data | 233.5 °C (506.65 K) |
| Comparator Or Baseline | Tri‑n‑butylamine: 216 °C; Triisobutylamine: ~191 °C |
| Quantified Difference | ΔTb = +17.5 °C vs. tri‑n‑butylamine; ΔTb = +42.5 °C vs. triisobutylamine |
| Conditions | Ambient pressure (760 mmHg); data from NIST TRC and Chemsrc compilations. |
Why This Matters
A significantly higher boiling point extends the usable liquid‑phase temperature window for reactions and separations, reducing evaporative losses and enabling processes that linear or less‑branched trialkylamines cannot tolerate.
- [1] NIST Chemistry WebBook. Tri‑n‑butylamine (CAS 102-82-9). Tboil: 489. K (216 °C). NIST Standard Reference Database 69. View Source
